molecular formula C25H30FN3O3S B2728672 N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-92-8

N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2728672
CAS No.: 932344-92-8
M. Wt: 471.59
InChI Key: AYMQRKSCSDXOSZ-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity

N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C25_{25}H30_{30}FN3_{3}O3_{3}S
  • Molecular Weight : 471.6 g/mol
  • CAS Number : 932344-92-8

The compound's activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The thieno[3,2-d]pyrimidine moiety has been associated with anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid) levels in the brain .

Biological Activity Data

Biological Activity Observed Effects Reference
AnticancerInduces apoptosis in cancer cell lines
AnticonvulsantReduces seizure frequency in animal models
Enzyme InhibitionPotential inhibition of MAO and ChE enzymes

Anticancer Activity

A study investigating the compound's effects on various cancer cell lines demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. Specifically, it was observed that treatment with the compound resulted in an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Anticonvulsant Properties

In animal models, the compound showed a dose-dependent reduction in seizure activity when administered prior to induced seizures. The effective doses ranged from 30 mg/kg to 300 mg/kg, indicating a promising profile for further development as an anticonvulsant agent.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a multi-targeted therapeutic agent. Studies have focused on:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.
  • In Vitro and In Vivo Efficacy : Comprehensive testing on cell cultures and animal models to evaluate therapeutic potential.

Properties

IUPAC Name

N-butyl-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-2-3-13-27-23(30)18-10-8-17(9-11-18)15-29-24(31)22-21(12-14-33-22)28(25(29)32)16-19-6-4-5-7-20(19)26/h4-7,12,14,17-18H,2-3,8-11,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQRKSCSDXOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.